Isopropyl acrylate

Catalog No.
S3317957
CAS No.
689-12-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl acrylate

CAS Number

689-12-3

Product Name

Isopropyl acrylate

IUPAC Name

propan-2-yl prop-2-enoate

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3

InChI Key

LYBIZMNPXTXVMV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C=C

Canonical SMILES

CC(C)OC(=O)C=C

Isopropyl acrylate is an organic compound classified as an acrylic acid ester, with the chemical formula C₆H₁₀O₂. It features a methacrylate group linked to an isopropyl group, contributing to its unique properties such as high reactivity and hydrophobicity. This compound is characterized by its ability to undergo polymerization, making it a valuable monomer in various chemical syntheses and applications in polymer science .

IPA is a flammable liquid with a low flash point (around -10 °C). It can irritate the skin, eyes, and respiratory system upon exposure []. Proper personal protective equipment (PPE) like gloves, goggles, and a fume hood should be worn when handling IPA [].

, primarily polymerization. The most notable reactions include:

  • Addition Polymerization: Isopropyl acrylate can polymerize with other vinyl monomers, forming copolymers that exhibit diverse physical and chemical properties. For instance, copolymerization with acrylic acid results in adhesives with enhanced water solubility.
  • Esterification: It can be synthesized through the esterification of acrylic acid with isopropanol, producing isopropyl acrylate and water as byproducts:
    CH2 CH COOH+CH3CHOHCH3CH2 CH COOCH CH3)2+H2O\text{CH}_2\text{ CH COOH}+\text{CH}_3\text{CHOHCH}_3\rightarrow \text{CH}_2\text{ CH COOCH CH}_3)_2+\text{H}_2\text{O}
  • Hydrolysis: Under certain conditions, isopropyl acrylate can hydrolyze back into its constituent components, acrylic acid and isopropanol.

Research indicates that isopropyl acrylate may have biological activity, particularly in the context of biocompatibility and toxicity. While it is primarily used in industrial applications, concerns regarding its irritant properties and potential environmental hazards have been noted. In laboratory settings, it has been evaluated for its effects on cell cultures and tissue engineering applications .

Isopropyl acrylate can be synthesized through various methods:

  • Direct Esterification: The most common method involves the reaction of acrylic acid with isopropanol in the presence of an acidic catalyst. This method allows for high yields and purity levels of isopropyl acrylate .
  • Polymerization Techniques: Isopropyl acrylate can also be produced via free-radical polymerization techniques, which can yield different molecular weights depending on the reaction conditions and initiators used .
  • Grignard Reaction: A more complex synthesis involves using Grignard reagents to create isotactic poly(isopropyl acrylate) under strictly controlled conditions to avoid moisture and oxygen contamination .

Isopropyl acrylate has a wide range of applications due to its versatile chemical properties:

  • Adhesives and Sealants: It is commonly used in formulating adhesives due to its excellent adhesion properties.
  • Coatings: Isopropyl acrylate contributes to the production of weather-resistant coatings that are durable and hydrophobic.
  • Biomedical

Studies on the interactions of isopropyl acrylate with other compounds reveal its compatibility with various monomers and polymers. Research has focused on its behavior in mixed solvent systems and supercritical fluids, providing insights into phase behavior essential for applications in chemical separations and material science . Furthermore, interaction studies have shown that copolymers containing isopropyl acrylate exhibit enhanced mechanical properties compared to homopolymers.

Isopropyl acrylate shares similarities with several other acrylic compounds. Here are some notable comparisons:

CompoundChemical FormulaUnique Properties
Methyl acrylateC₄H₆O₂Lower molecular weight; more volatile
Ethyl acrylateC₅H₈O₂Higher solubility in organic solvents
Butyl acrylateC₆H₁₀O₂Enhanced flexibility; commonly used in coatings
2-Hydroxyethyl methacrylateC₆H₁₄O₃Contains hydroxyl groups; improves adhesion

Isopropyl acrylate stands out due to its unique combination of hydrophobicity and reactivity, making it particularly useful in applications requiring strong adhesion while maintaining water resistance.

XLogP3

1.5

UNII

5TMJ62Z1LW

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (66.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

689-12-3

Wikipedia

Isopropyl acrylate

Methods of Manufacturing

REACTION OF PROPYLENE WITH ACRYLIC ACID; TRANSESTERIFICATION OR ESTERIFICATION OF ISOPROPANOL WITH EITHER METHYL ACRYLATE OR ACRYLIC ACID

General Manufacturing Information

2-Propenoic acid, 1-methylethyl ester: ACTIVE

Dates

Modify: 2023-08-19

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